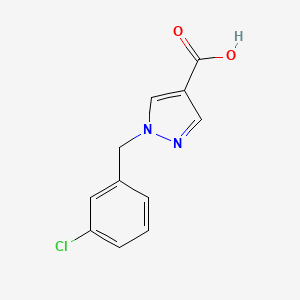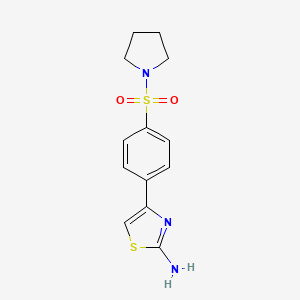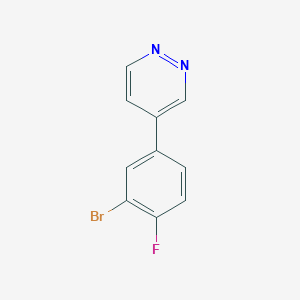
1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with significant potential in various scientific and industrial applications. This compound features a pyrazole ring, a benzyl group, and a carboxylic acid functional group, making it a versatile molecule in organic synthesis and medicinal chemistry.
作用机制
Target of Action
A related compound, n-(3-chlorobenzyl)-1-(4-methylpentanoyl)-l-prolinamide, is known to target prothrombin . Prothrombin is a protein involved in the coagulation cascade, which plays a crucial role in blood clotting.
Mode of Action
Benzene derivatives, which are structurally similar, undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
A related study mentions an initial cyp catalyzed oxidation on the 3-chlorobenzyl moiety, followed by an elimination reaction, resulting in the liberation of an electrophilic intermediate and a pyrazinone derivative .
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid can be synthesized through several methods, including:
Condensation Reactions: The compound can be prepared by condensing 3-chlorobenzylamine with diethyl oxalate followed by cyclization.
Hydrolysis: The ester precursor can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts such as acids or bases may be employed to facilitate the reaction.
化学反应分析
Types of Reactions: 1-(3-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as amides or esters.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used to substitute the chlorine atom, depending on the desired product.
Major Products Formed:
Amides and Esters: Resulting from the oxidation of the carboxylic acid group.
Pyrazoline Derivatives: Formed by the reduction of the pyrazole ring.
Substituted Benzyl Compounds: Resulting from the substitution of the chlorine atom.
科学研究应用
1-(3-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Employed in the development of new materials and chemical processes.
相似化合物的比较
1-(3-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrazole derivatives, benzyl compounds, and carboxylic acids.
Uniqueness: Its specific combination of functional groups and structural features distinguishes it from other compounds, providing unique chemical and biological properties.
属性
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-3-1-2-8(4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYKYYBEGQPGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,2-dichloroacetate](/img/structure/B2873710.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(1H-indol-2-yl)methyl]propanamide](/img/structure/B2873714.png)
![7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2873716.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one](/img/structure/B2873720.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2873721.png)

![1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2873725.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2873726.png)
![1,3-dimethyl 5-[4-(1H-pyrazol-1-yl)benzamido]benzene-1,3-dicarboxylate](/img/structure/B2873729.png)
![[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2873730.png)
![2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2873731.png)

![2-Amino-8,9-dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizine](/img/structure/B2873733.png)
